1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
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Overview
Description
1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid, or 1-Ac-PPP for short, is a novel compound that has been studied for its potential applications in synthetic organic chemistry and biochemistry. 1-Ac-PPP is a carboxylic acid that belongs to the class of piperidines and has a pyrazine ring attached to it. It is a relatively new compound that has been gaining interest due to its unique properties and potential applications in various fields.
Scientific Research Applications
Piperidine Derivatives as Adhesion Molecule Inhibitors
Piperidine carboxylic acid derivatives, closely related to the compound , have been studied for their role in inhibiting adhesion molecules like intercellular adhesion molecule-1 (ICAM-1). These derivatives have shown potent inhibitory activities and therapeutic effects in various inflammatory and arthritis models in animals (Kaneko et al., 2004).
Novel Syntheses and Structural Studies
Innovative syntheses of aryl tethered imidazo[4,5-b]pyrazin-2-ones, which involve compounds similar to 1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid, have been explored. These studies focus on the chemical transformations leading to new heterocyclic compounds (Pratap et al., 2007).
Synthesis of Heterocyclic Amino Acids
Research on the synthesis of novel heterocyclic amino acids, which include piperidine derivatives, has been conducted. These compounds have potential as building blocks in various chemical syntheses (Matulevičiūtė et al., 2021).
Antimicrobial and Antimycobacterial Activities
Studies on nicotinic acid hydrazide derivatives, closely related to the compound of interest, have shown potential antimicrobial and antimycobacterial activities. This highlights the possible application of these compounds in addressing microbial infections (R.V.Sidhaye et al., 2011).
Hydrogen-Bonding Studies
Research into the hydrogen-bonding patterns in structures similar to this compound provides insights into the molecular interactions and stability of these compounds. This is crucial for understanding their behavior in various chemical environments (Smith & Wermuth, 2012).
Electrophilic Activation Studies
Research on the electrophilic activation of acetyl-substituted heteroaromatic compounds, which are structurally similar to the compound in focus, sheds light on their reactivity and potential applications in synthetic chemistry (Klumpp et al., 2000).
properties
IUPAC Name |
1-acetyl-3-(3-pyrazin-2-ylpropyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12(19)18-9-3-6-15(11-18,14(20)21)5-2-4-13-10-16-7-8-17-13/h7-8,10H,2-6,9,11H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAZBLOKALVIPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)(CCCC2=NC=CN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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